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Compound of Interest

Compound Name:
2,6-Dihydroxy-3,4-

dimethylpyridine

Cat. No.: B1313085 Get Quote

An In-depth Technical Guide to 3,4-
Dimethylpyridine-2,6-diol
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 3,4-dimethylpyridine-2,6-diol (CAS No: 84540-47-6). It is a heterocyclic organic

compound primarily utilized as a coupler in oxidative hair dye formulations. This document

consolidates available data on its chemical identity, physicochemical properties, spectral

characteristics, and synthesis. It also includes detailed experimental protocols where available

in the literature and visual representations of its chemical behavior to support research and

development activities.

Chemical Identity
3,4-Dimethylpyridine-2,6-diol is a substituted pyridine derivative. It exists in tautomeric forms,

predominantly as 6-hydroxy-3,4-dimethyl-2-pyridone.[1] This equilibrium is a key feature of its

chemical nature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1313085?utm_src=pdf-interest
https://ec.europa.eu/health/ph_risk/committees/04_sccp/docs/sccp_o_086.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

Primary Name 3,4-Dimethylpyridine-2,6-diol

CAS Number 84540-47-6[1]

Molecular Formula C₇H₉NO₂[1]

Molecular Weight 139.15 g/mol [1]

IUPAC Name 3,4-dimethylpyridine-2,6-diol

Synonyms

2,6-Dihydroxy-3,4-dimethylpyridine, 6-Hydroxy-

3,4-dimethyl-2-pyridone, 6-Hydroxy-4,5-

dimethylpyridin-2(1H)-one[2]

Physicochemical Properties
The physicochemical properties of 3,4-dimethylpyridine-2,6-diol are summarized below. It is a

light yellow to beige amorphous powder at room temperature.[1] While a melting point is well-

documented, an experimental boiling point is not consistently reported in the literature.

Property Value Source

Physical Form
Light yellow to beige

amorphous powder
[1]

Melting Point 185-191 °C [3]

Boiling Point
342.7 °C at 760 mmHg

(Predicted)
[4]

pKa
Not experimentally determined.

Predicted: 4.60 ± 0.58
[1]

Solubility

   Water < 1 g/L (room temperature) [1]

   Ethanol < 1 g/L (room temperature) [1]

   DMSO 3 - 30 g/L [1]
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Spectral Data
Spectroscopic analysis confirms the structure of 3,4-dimethylpyridine-2,6-diol and reveals its

tautomeric nature.[1]

NMR Spectroscopy
NMR studies have shown that 3,4-dimethylpyridine-2,6-diol exists as two primary tautomers in

approximately equal proportions.[1] A US patent provides the following NMR data acquired in

trifluoroacetic acid-d (CF₃COOD), a strong acid, which results in a protonated species.

¹H NMR (400 MHz, CF₃COOD)

Chemical Shift (δ) ppm Assignment

6.60 (s, 1H) Aromatic CH

2.44 (s, 3H) CH₃

2.20 (s, 3H) CH₃

¹³C NMR (400 MHz, CF₃COOD)

Chemical Shift (δ) ppm Assignment

166.55 Pyridinone C=O or C-OH

156.66 Pyridinone C=O or C-OH

114.53 Aromatic C

105.97 Aromatic C

22.02 CH₃

11.04 CH₃

Source:[3]

Note: These chemical shifts are for the protonated form of the molecule in a strong acid and will

differ significantly from spectra recorded in neutral solvents like DMSO-d₆ or CDCl₃.
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Infrared (IR) Spectroscopy
The IR spectrum shows characteristic peaks for the functional groups present in the molecule.

Wavenumber (cm⁻¹) Assignment

1621 C=O stretch (Amide)

1600 C=C stretch (Aromatic ring)

1535 N-H bend, C-N stretch

1301 C-N stretch

894 C-H bend (Aromatic)

Source:[3]

UV-Vis Spectroscopy
UV spectroscopic analysis in solution shows two main absorption maxima.

Wavelength (λmax)

237.5 nm

325 nm

Source:[1]

Mass Spectrometry
Detailed mass spectrometry data, including fragmentation patterns for 3,4-dimethylpyridine-2,6-

diol, is not readily available in the reviewed literature. For structural confirmation, the molecular

ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 139 or 140,

respectively.

Experimental Protocols
Synthesis
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A commercially viable synthesis process for 3,4-dimethylpyridine-2,6-diol is detailed in US

Patent 6,624,307 B1.[3] The overall workflow is outlined below.

Step 1: Condensation

Step 2: Hydrolysis & Decarboxylation

Step 3: Neutralization

2-Cyanoacetamide

Sodium salt of
2,6-dihydroxy-4,5-dimethyl-

3-pyridinecarbonitrile

Methanol

Sodium Methoxide Ethyl 2-methylacetoacetate

Hydrobromide salt of
2,6-dihydroxy-3,4-dimethylpyridine

Heat (120-125 °C)

Hydrobromic Acid

3,4-Dimethylpyridine-2,6-diol

Water, pH adjustment to 5.2

Sodium Hydroxide

Click to download full resolution via product page

Synthesis workflow for 3,4-dimethylpyridine-2,6-diol.

Detailed Steps:

Condensation: 2-Cyanoacetamide is reacted with sodium methoxide, followed by

condensation with ethyl 2-methylacetoacetate in methanol. This forms the sodium salt of 2,6-

dihydroxy-4,5-dimethyl-3-pyridinecarbonitrile.[3]
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Hydrolysis and Decarboxylation: The resulting sodium salt is treated with 48% hydrobromic

acid and heated to 120-125 °C for 24 hours. This step hydrolyzes the nitrile group and

decarboxylates the intermediate to form the hydrobromide salt of 2,6-dihydroxy-3,4-
dimethylpyridine.[3]

Neutralization: The hydrobromide salt is dissolved in water, and the pH is adjusted to 5.2 with

50% sodium hydroxide. The resulting solid is filtered, washed with water and methanol, and

dried under vacuum to yield the final product, 3,4-dimethylpyridine-2,6-diol.[3]

Purity Analysis by HPLC
While specific validated methods are proprietary, a general approach for purity analysis can be

derived from available data. Purity has been reported using HPLC with UV detection at 241 nm

and 314 nm.[1] A reverse-phase method would be appropriate for this compound.

General HPLC Protocol Outline:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or

phosphate buffer with pH adjusted using trifluoroacetic acid).

Flow Rate: 1.0 mL/min.

Detection: UV detector set to 241 nm or 314 nm.

Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent,

such as a mixture of acetonitrile and water or DMSO.

Chemical Behavior and Applications
Tautomerism
A key chemical property of 3,4-dimethylpyridine-2,6-diol is its existence in multiple tautomeric

forms. The main equilibrium is between the diol form and the more stable pyridone form. NMR

evidence suggests an approximately equal proportion of two tautomeric forms in solution.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1313085?utm_src=pdf-body
https://www.benchchem.com/product/b1313085?utm_src=pdf-body
https://patents.google.com/patent/US6624307B1/en
https://patents.google.com/patent/US6624307B1/en
https://ec.europa.eu/health/ph_risk/committees/04_sccp/docs/sccp_o_086.pdf
https://ec.europa.eu/health/ph_risk/committees/04_sccp/docs/sccp_o_086.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The DOT script above is a template. Actual images of the tautomers would need to be

generated and hosted to be displayed.

Tautomeric equilibrium of 3,4-dimethylpyridine-2,6-diol.

Application in Oxidative Hair Dyes
3,4-Dimethylpyridine-2,6-diol serves as a "coupler" in permanent hair dye formulations. It is

used at a maximum final concentration of 1% after being mixed with an oxidizing agent,

typically hydrogen peroxide.[1]

The general mechanism involves the oxidation of a primary intermediate (a "developer," such

as p-phenylenediamine or p-aminophenol) by hydrogen peroxide to form a reactive

quinonediimine. This intermediate then rapidly reacts with the coupler (3,4-dimethylpyridine-

2,6-diol) in an electrophilic substitution reaction. A subsequent oxidation step yields the final,

larger dye molecule that is trapped within the hair shaft, resulting in a permanent color change.

Primary Intermediate
(e.g., p-Phenylenediamine)

Quinonediimine
(Reactive Intermediate)

Oxidation

Hydrogen Peroxide
(Oxidizing Agent)

Final Dye Molecule
(Colored, Trapped in Hair)

Leuco Dye
(Colorless)Coupling Reaction

3,4-Dimethylpyridine-2,6-diol
(Coupler)

Oxidation

Click to download full resolution via product page

General mechanism of oxidative hair dyeing.

Safety Information
Toxicological studies have been conducted on 3,4-dimethylpyridine-2,6-diol for its use in

cosmetic products. It is considered a possible skin sensitizer.[1] In vivo, the compound itself is

not mutagenic.[1] For detailed safety and handling information, users should consult the

specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion
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3,4-Dimethylpyridine-2,6-diol is a well-characterized molecule with established physical and

spectral properties. Its primary application is in the cosmetics industry as a hair dye coupler,

where its reactivity is harnessed to form permanent hair color. While much is known, this guide

also highlights areas where data is limited, such as experimental pKa and detailed mass

spectral fragmentation, suggesting opportunities for further research. The provided information

and protocols aim to serve as a valuable resource for scientists and professionals working with

this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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